N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a compound that contains a 1,2,3-triazole ring. Triazole rings are very important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of triazole derivatives often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The compounds are usually evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . For instance, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen
Inotropic Activity
One study focused on the synthesis and evaluation of a series of compounds related to the query chemical for positive inotropic activity, which is the strength of heart muscle contractions. Derivatives exhibited favorable activity compared to standard drugs, suggesting potential application in cardiac therapeutic research (Ji-Yong Liu et al., 2009).
Cytotoxic Evaluation
Another research avenue involves the synthesis of novel compounds starting from cyclohexanone for cytotoxic activity evaluation. This work aimed at exploring the potential use of these compounds against human breast cancer cell lines, indicating a role in cancer research (M. Mahdavi et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Discovery of carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening underlines the importance of such compounds in developing therapeutic agents. These inhibitors, including structures similar to the query, play a crucial role in inflammation and pain management research (R. Thalji et al., 2013).
Antifungal Agents
An improved synthesis protocol for triazine derivatives, integrating a piperidine ring and exhibiting significant antifungal activity, highlights the potential of related compounds in antifungal drug development (Jaiprakash N Sangshetti & Devanand B Shinde, 2010).
Antibacterial Agents
Synthesis and introduction of related structures to fluoroquinolones demonstrated enhanced antibacterial activity, especially against multi-drug-resistant strains. This suggests the compound's framework could contribute to the development of new antibacterial drugs (Xiaoguang Huang et al., 2010).
Zukünftige Richtungen
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(16-12-4-2-1-3-5-12)18-9-6-13(7-10-18)19-11-8-15-17-19/h8,11-13H,1-7,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXBGIPKICTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.